molecular formula C11H10N4O3 B10942941 N-benzyl-3-nitro-1H-pyrazole-5-carboxamide

N-benzyl-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10942941
M. Wt: 246.22 g/mol
InChI Key: ZHMQTMYBLOOCFG-UHFFFAOYSA-N
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Description

N-benzyl-3-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 3-nitro-1H-pyrazole-5-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl or aryl halides, nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-benzyl-3-amino-1H-pyrazole-5-carboxamide.

    Substitution: Various N-substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

N-benzyl-3-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-benzyl-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may play a role in its reactivity, while the benzyl group could influence its binding affinity to targets.

Comparison with Similar Compounds

  • 1-benzyl-3-nitro-1H-pyrazole-5-carboxylic acid
  • 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-3-ethyl-1-methyl-N-(4-(p-tolyloxy)benzyl)pyrazole-5-carboxamide

Comparison: N-benzyl-3-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

N-benzyl-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H10N4O3/c16-11(9-6-10(14-13-9)15(17)18)12-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,16)(H,13,14)

InChI Key

ZHMQTMYBLOOCFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNC(=C2)[N+](=O)[O-]

Origin of Product

United States

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